molecular formula C20H19BrN6OS B2770129 (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide CAS No. 330838-40-9

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide

Cat. No. B2770129
CAS RN: 330838-40-9
M. Wt: 471.38
InChI Key: BHEQROBLGSPIKU-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C20H19BrN6OS and its molecular weight is 471.38. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

1,2,4-triazole derivatives demonstrate significant antimicrobial and antifungal activities, making them candidates for developing new therapeutic agents. Studies on related compounds highlight their potential in addressing drug-resistant bacterial and fungal strains, contributing to the ongoing search for more effective treatments against infections that are increasingly resistant to existing medications (Ohloblina, 2022).

Antitubercular Activity

The modification of the isoniazid structure, a well-known antitubercular drug, with 1,2,4-triazole derivatives has shown promising in vitro efficacy against Mycobacterium tuberculosis, including strains resistant to isoniazid. This suggests the potential of (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide and its analogs in contributing to the development of new antitubercular therapies (Asif, 2014).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of 1,2,4-triazole derivatives, including efforts to identify new synthetic pathways and understand their chemical transformations, underpins the development of novel compounds with enhanced biological activities. Such studies are crucial for expanding the chemical diversity and therapeutic potential of this class of compounds, potentially including (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide (Kaplaushenko, 2019).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(15-6-8-16(21)9-7-15)25-26-20(27)29-13-18(28)24-23-11-17-5-3-4-10-22-17/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEQROBLGSPIKU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide

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